4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate
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Overview
Description
4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate is a complex organic compound with significant applications in various scientific fields. This compound features a bicyclic structure with a sulfonic acid group, making it a versatile molecule in both synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, forming carboxylic acids under strong oxidative conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Sulfonation: Sulfur trioxide, fuming sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives are explored for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of various organic materials.
Mechanism of Action
The mechanism by which 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative used in various industrial applications.
4-methylbenzenesulfonic acid: Another sulfonic acid derivative with a methyl group, used in organic synthesis and as a catalyst.
Uniqueness
The uniqueness of 4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate lies in its bicyclic structure combined with the sulfonic acid group, providing a versatile platform for chemical modifications and diverse applications in research and industry.
Properties
IUPAC Name |
4-[(Z)-(1,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid;trihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S.3H2O/c1-16(2)13-8-9-17(16,3)14(15(13)18)10-11-4-6-12(7-5-11)22(19,20)21;;;/h4-7,10,13H,8-9H2,1-3H3,(H,19,20,21);3*1H2/b14-10+;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJOHJYWJCHVFJ-DYVFDRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=CC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C)C.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=C/C3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C)C.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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